1-Boc-2-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRVIMZZZVHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568013 | |
| Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120737-78-2 | |
| Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpiperazine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Boc 2 Methylpiperazine and Its Stereoisomers
Chiral Pool Approaches to Piperazine (B1678402) Ring Construction
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. nih.gov This approach is a cornerstone for the synthesis of optically active piperazine derivatives.
The synthesis of enantiomerically pure 2-substituted piperazines can be achieved starting from chiral precursors. researchgate.net For instance, optically active (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025) serves as a versatile starting material for the preparation of various differentially protected 2-(hydroxymethyl)piperazines. researchgate.net Another strategy involves the use of chiral auxiliaries. The asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from (R)-(−)-phenylglycinol as a chiral auxiliary and N-Boc glycine (B1666218). rsc.org This method proceeds through a protected 2-oxopiperazine intermediate, which, after diastereoselective methylation and subsequent deprotection steps, yields the desired (R)-(+)-2-methylpiperazine. rsc.org
A general and enantioselective synthesis of protected piperazines has been developed based on the catalytic enantioselective α-chlorination of aldehydes, followed by reduction to the corresponding 2-chloro alcohols. rsc.org These intermediates can then be cyclized with appropriate diamines to furnish the chiral piperazine ring.
Natural amino acids are a common and effective source of chirality for the synthesis of substituted piperazines. nih.govnih.gov One of the most common methods for the formation of 2-substituted piperazines involves the use of amino acid starting materials and subsequent cyclization chemistry. nih.gov For example, a modular strategy for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors has been described. nih.gov This approach allows for the facile variation of substituents at different positions of the piperazine ring. nih.gov
An asymmetric synthesis of 2-arylpiperazines has been established starting from α-amino acids, yielding chiral 2-substituted piperazines in four steps. researchgate.net The key transformation in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. researchgate.net
Stereoselective Synthesis Strategies
Stereoselective synthesis is crucial for accessing specific stereoisomers of 2-methylpiperazine (B152721), which can exhibit different biological activities. These strategies include diastereoselective and enantioselective methodologies to control the configuration of the stereocenters.
Diastereoselective transformations are employed to create specific stereoisomers from a mixture. For instance, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines. researchgate.netrsc.org This method provides access to previously unknown trifluoromethylated and stereochemically defined piperazines. researchgate.net
In another example, the diastereoselective methylation of a protected 2-oxopiperazine intermediate proceeded smoothly to furnish the desired product with high diastereoselectivity (>90% de). rsc.org Palladium-catalyzed carboamination reactions have also been utilized for the synthesis of cis-2,6-disubstituted piperazines with excellent diastereoselectivity. nih.gov
A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been reported as a key step in a modular synthesis of 2,6-disubstituted piperazines, starting from a homochiral cyclic sulfamidate. rsc.org The relative stereochemistry of the resulting piperazine product was confirmed to be trans. rsc.org
Enantioselective methodologies are designed to produce one enantiomer of a chiral compound in excess over the other. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, which provides a facile route to chiral disubstituted piperazin-2-ones with high enantioselectivities (up to 90% ee). dicp.ac.cn These intermediates can then be converted to the corresponding chiral piperazines. nih.govdicp.ac.cn
Another powerful method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation, which has been used to synthesize highly enantioenriched α,α-disubstituted piperazin-2-ones. nih.govnih.gov These products can be deprotected and reduced to yield valuable gem-disubstituted piperazines. nih.gov This approach has been shown to be effective for a range of substrates, offering high yields and enantioselectivities. nih.gov
Kinetic resolution using asymmetric lithiation with n-BuLi/(+)-sparteine has been successfully applied to the synthesis of enantioenriched 2-arylpiperazines, achieving very high enantioselectivities. nih.gov
Controlling the absolute configuration at the stereocenters of the piperazine ring is paramount for developing compounds with specific biological activities. nih.gov The use of chiral auxiliaries, such as (R)-(−)-phenylglycinol, allows for the transfer of chirality to the final product, thereby controlling the absolute configuration of the 2-methylpiperazine. rsc.org
In enantioselective catalysis, the choice of the chiral ligand is critical for determining the absolute configuration of the product. For instance, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the specific chiral ligand used in the catalyst system dictates the stereochemical outcome of the reaction. dicp.ac.cn Similarly, in palladium-catalyzed decarboxylative allylic alkylation, the use of a chiral Pd-catalyst derived from an electron-deficient PHOX ligand enables the synthesis of chiral piperazinones with high enantioselectivity and a defined absolute configuration. nih.gov
The absolute configuration of the major enantiomer in kinetic resolution protocols is determined by the chiral resolving agent. For example, the use of n-BuLi/(+)-sparteine consistently leads to the removal of the pro-(R) proton on the carbon atom adjacent to the N-Boc group, thus establishing the absolute configuration of the resulting enantioenriched piperazine. nih.gov
Data Tables
Table 1: Examples of Stereoselective Synthesis of Piperazine Derivatives
| Starting Material | Key Reaction | Product | Stereoselectivity | Reference |
| N-Boc glycine and (R)-(−)-phenylglycinol | Diastereoselective methylation | (R)-(+)-2-methylpiperazine | >90% de | rsc.org |
| Pyrazin-2-ols | Pd-catalyzed asymmetric hydrogenation | Chiral piperazin-2-ones | up to 90% ee | dicp.ac.cn |
| N4-Boc-protected piperazin-2-ones | Pd-catalyzed decarboxylative allylic alkylation | α,α-disubstituted piperazin-2-ones | High ee | nih.gov |
| Racemic 2-arylpiperazines | Kinetic resolution with n-BuLi/(+)-sparteine | Enantioenriched 2-arylpiperazines | High er | nih.gov |
Formation of the 1-Boc-2-methylpiperazine Moiety
The creation of the this compound structure involves a sequence of carefully orchestrated chemical transformations. These steps include the formation of the fundamental piperazine ring, the strategic protection of one of its nitrogen atoms with a tert-butoxycarbonyl (Boc) group, and the controlled placement of the methyl group.
Cyclization Reactions for Piperazine Core Formation
The synthesis of the piperazine ring, the heterocyclic core of this compound, can be achieved through various cyclization strategies. Traditional methods often involve the cyclization of ethylenediamine (B42938) with dihaloalkanes. smolecule.com More advanced and efficient approaches have since been developed.
One such method is the cyclo-dehydrogenation of ethylene (B1197577) diamine and propylene (B89431) glycol. ias.ac.in This reaction can be performed over catalyst systems, such as copper-based catalysts, to yield 2-methylpyrazine, which can then be reduced to 2-methylpiperazine. ias.ac.in Another innovative approach involves the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine using semiconductor-zeolite composite catalysts. iitm.ac.in This method has been shown to produce 2-methylpiperazine in a single step under ambient temperature and UV irradiation. iitm.ac.in
Palladium-catalyzed carboamination reactions have also emerged as a powerful tool for constructing the piperazine ring with control over substitution patterns. nih.gov Furthermore, the piperazine core can be synthesized from chiral amino acid precursors, often proceeding through diketopiperazine intermediates. whiterose.ac.uk Other notable methods include intramolecular Mitsunobu reactions and diastereoselective triflate alkylations, which are particularly useful for establishing specific stereochemistries within the piperazine framework. researchgate.net
A novel strategy for building the piperazine ring involves the catalytic reductive cyclization of dioximes. This method provides access to carbon-substituted piperazines, which can be challenging to synthesize via direct functionalization. mdpi.com
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Once the 2-methylpiperazine core is formed, the introduction of the tert-butoxycarbonyl (Boc) protecting group is a critical step. This is typically achieved by reacting 2-methylpiperazine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.comguidechem.comvulcanchem.com The Boc group serves to temporarily block one of the amine functionalities, allowing for selective reactions at the other nitrogen atom.
The conditions for this protection reaction can be varied to control the outcome. For instance, the reaction can be carried out in the presence of a base such as triethylamine (B128534) in methanol (B129727) or using a buffer solution of sodium carbonate and sodium bicarbonate. guidechem.comvulcanchem.com It is possible to achieve selective mono-protection at the N4 position of 2-methylpiperazine under controlled conditions. google.com In some synthetic routes, both nitrogen atoms of the piperazine ring are protected with Boc groups. vulcanchem.com
| Reagent | Base/Solvent | Product | Reference |
| (Boc)₂O | nBuLi, TBDMSCI / THF | (S)-1-N-Boc-2-methylpiperazine | chemicalbook.com |
| (Boc)₂O | Et₃N / MeOH | (S)-4-N-Boc-2-methylpiperazine | guidechem.com |
| (Boc)₂O | Na₂CO₃, NaHCO₃ / H₂O | (S)-4-N-Boc-2-methylpiperazine | guidechem.com |
| (Boc)₂O | Et₃N / THF | Boc-protected 2-methylpiperazine | vulcanchem.com |
Strategic N-protection is essential for the regioselective functionalization of the piperazine ring. The mono-Boc protection of 2-methylpiperazine is a common strategy that leaves one nitrogen atom available for further reactions. chemicalbook.comguidechem.com For example, a solution of (S)-2-methylpiperazine can be treated with n-butyllithium and tert-butyldimethylsilyl chloride before the addition of (Boc)₂O to yield (S)-1-N-Boc-2-methylpiperazine. chemicalbook.com This selective protection is crucial for the synthesis of complex molecules where different substituents are required at the N1 and N4 positions. In other cases, di-Boc protection is employed to fully mask the reactivity of the piperazine nitrogens during subsequent transformations on other parts of the molecule. vulcanchem.com
For more complex syntheses, orthogonal protecting groups are employed. This strategy involves using two different protecting groups that can be removed under distinct conditions, allowing for the sequential functionalization of the piperazine nitrogens. A common orthogonal partner to the acid-labile Boc group is the benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis. smolecule.comsmolecule.com
The use of both Boc and Cbz groups on the piperazine ring enables a high degree of synthetic flexibility. researchgate.net For example, a (R)-1-Boc-4-Cbz-2-methylpiperazine derivative allows for the selective removal of either protecting group to introduce different substituents at each nitrogen atom in a controlled manner.
Stereocontrolled Introduction of the Methyl Substituent
The biological activity of piperazine-containing compounds is often dependent on their stereochemistry. Therefore, methods for the stereocontrolled introduction of the methyl substituent at the C2 position are of significant importance.
A primary strategy involves starting the synthesis from an enantiomerically pure precursor, such as (S)-2-methylpiperazine or (R)-2-methylpiperazine. chemicalbook.comguidechem.comaksci.comchemscene.com This ensures that the desired stereochemistry is carried through to the final this compound product.
Alternatively, asymmetric synthesis techniques can be employed to create the chiral center during the reaction sequence. One powerful method is the asymmetric lithiation of an N-Boc piperazine followed by trapping with an electrophile. The use of a chiral ligand, such as (-)-sparteine, can direct the stereochemical outcome of the reaction, leading to high enantioselectivity. smolecule.com Other stereoselective approaches that have been successfully utilized include diastereoselective triflate alkylation and intramolecular Mitsunobu reactions. researchgate.net
Derivatization and Functionalization Strategies
With the this compound core constructed, a variety of derivatization and functionalization strategies can be employed to build more complex molecules. A key step in many of these strategies is the deprotection of the Boc-protected nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). vulcanchem.com
Once the Boc group is removed, the newly freed secondary amine can participate in a range of chemical transformations. For instance, it can undergo nucleophilic aromatic substitution (SNAr) reactions with activated aromatic systems. vulcanchem.com
Another powerful method for functionalization involves the direct lithiation of N-Boc piperazines. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide array of substituents at the α-carbon position. whiterose.ac.uk More advanced techniques, such as rhodium-catalyzed C-H insertion reactions, have also been developed to functionalize the piperazine ring with high precision. nih.gov These methods open up possibilities for creating diverse libraries of piperazine derivatives for various applications.
| Reaction Type | Reagents/Conditions | Product | Reference |
| Boc Removal | Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Free amine for further derivatization | vulcanchem.com |
| Nucleophilic Aromatic Substitution (SNAr) | 4,6-dichloro-2-methylsulfanylpyrimidine, DIPEA / DCM | 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester | vulcanchem.com |
| Lithiation/Trapping | s-BuLi, Electrophile / THF | α-functionalised N-Boc piperazines | whiterose.ac.uk |
| C-H Insertion | Rhodium catalyst | 2-substituted piperidines | nih.gov |
Selective Deprotection of the Boc Group
The removal of the Boc protecting group from the N1 position of this compound is a fundamental step in its synthetic utility, unmasking the secondary amine for further reactions. The choice of deprotection method is critical and can be tailored based on the presence of other functional groups within the molecule.
Standard conditions for Boc deprotection involve the use of strong acids. A common and high-yielding method is the treatment with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane. nih.gov This approach is effective but can be harsh on sensitive substrates. Milder acidic conditions have also been developed. For instance, p-toluenesulfonic acid monohydrate (TsOH·H2O) in 1,2-dimethoxyethane (B42094) (DME) at a moderate temperature of 40°C can efficiently cleave the Boc group. sigmaaldrich.com
More advanced techniques offer greater selectivity, particularly in complex molecules with multiple protecting groups. Thermal deprotection in a continuous flow system represents a modern approach that avoids acid catalysts altogether. nih.gov This method allows for precise temperature control, which can be used to achieve selective deprotection. For example, studies on related bis-Boc compounds have shown that an aryl N-Boc group can be removed at a lower temperature (e.g., 160°C) while a more stable alkyl N-Boc group remains intact, requiring a higher temperature (e.g., 230°C) for cleavage. nih.gov Furthermore, specific reagents can achieve selective deprotection under non-acidic conditions. Sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) has been shown to selectively deprotect N-Boc groups on certain nitrogen-containing heterocycles like imidazoles, while leaving N-Boc protected amines, such as the one in this compound, completely intact, highlighting the orthogonal stability of the piperazine Boc group under these reductive conditions. arkat-usa.org
| Reagent/Condition | Solvent | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, high-yield method under anhydrous conditions. | nih.gov |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | 1,2-Dimethoxyethane (DME) | Milder acidic conditions, reaction at 40°C. | sigmaaldrich.com |
| Thermal (Continuous Flow) | Methanol or various | Acid-free method; allows for selective deprotection based on temperature control. | nih.gov |
| Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | The Boc group on piperazine remains stable, showing selectivity over other N-Boc heterocycles. | arkat-usa.org |
Regioselective N-Alkylation of Piperazine Nitrogen Atoms
Once the Boc group is removed from this compound to yield 2-methylpiperazine, the resulting molecule possesses two non-equivalent secondary amine centers (N1 and N4). The steric hindrance imposed by the methyl group at the C2 position makes the N1 nitrogen less accessible than the N4 nitrogen. This inherent structural difference is the foundation for the regioselective N-alkylation at the N4 position, which is crucial for building diverse molecular structures.
The free N4 amine of this compound is a nucleophile and can be readily alkylated. smolecule.com A variety of synthetic strategies can be employed to achieve this regioselective functionalization. Reductive amination is a powerful method, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. mdpi.com Another common approach is direct alkylation using alkyl halides or mesylates. mdpi.com In the synthesis of the drug Cariprazine, for example, a piperazine derivative was selectively alkylated via either reductive amination or by using an appropriate mesylate. mdpi.com
For more complex targets, advanced cross-coupling reactions such as the Buchwald-Hartwig amination can be used. mdpi.com This palladium-catalyzed reaction allows for the formation of a bond between the piperazine nitrogen and an aryl halide, a key step in the synthesis of many pharmaceutical agents. mdpi.com The inherent reactivity difference between the two nitrogen atoms in deprotected 2-methylpiperazine generally allows these reactions to proceed with high regioselectivity at the less hindered N4 position.
| Reaction Type | Reagents | Description | Reference |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Forms a C-N bond by reacting the N4 amine with a carbonyl compound. | mdpi.com |
| Direct Alkylation | Alkyl Halide or Mesylate, Base | The N4 amine acts as a nucleophile to displace a leaving group. | mdpi.com |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | Forms a C(aryl)-N bond, enabling the synthesis of N-aryl piperazines. | mdpi.com |
Aminolysis Reactions for Novel Amine Derivatives
Aminolysis reactions, where the piperazine nitrogen acts as a nucleophile to attack an electrophilic center, are fundamental to creating novel derivatives. smolecule.com The secondary amine at the N4 position of this compound, or either amine in deprotected 2-methylpiperazine, can participate in these transformations. A primary example of this reactivity is the formation of amides, which is a cornerstone of peptidomimetic and medicinal chemistry.
In this context, the piperazine nitrogen can be coupled with carboxylic acids or their activated derivatives (like acid chlorides) to form a stable amide bond. This reaction is central to the synthesis of complex molecules, including potential therapeutics. For instance, in the development of dipeptide analogues, piperazine-2-carboxylic acid derivatives were coupled with other amino acids to create larger peptide structures. nih.gov This demonstrates the piperazine core acting as a constrained amino acid surrogate. The reaction of the free amine of a deprotected piperazine with various carbonyl chlorides is a direct method to synthesize carboxamide derivatives, expanding the chemical space for structure-activity relationship studies. nih.gov These aminolysis and acylation reactions underscore the role of the piperazine scaffold as a versatile building block for constructing novel and functionally diverse amine derivatives.
Synthesis of Diverse this compound Analogues
The this compound framework is a privileged scaffold for generating libraries of diverse analogues for drug discovery. google.com Its utility stems from the ability to selectively functionalize the N1 and N4 positions and to utilize its inherent chirality. smolecule.com
One major strategy for diversification involves the deprotection of the Boc group, followed by the introduction of a wide range of substituents at the newly freed N4 nitrogen. In a notable study, this approach was used to synthesize forty-eight different analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) as potential inhibitors of an enzyme in Mycobacterium tuberculosis. nih.gov After deprotecting the starting Boc-piperazine, the resulting secondary amine was reacted with various carbonyl chlorides and other electrophiles to generate a library of compounds for biological screening. nih.gov This allowed for a detailed exploration of the structure-activity relationship (SAR) around the piperazine core. nih.gov
Analogues can also be created by modifying the C2 position. The synthesis of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester provides a C2-substituted analogue that is a valuable chiral building block. smolecule.com This derivative serves as a constrained scaffold for peptidomimetics and has been applied in the development of kinase inhibitors, where C2 substitution can enhance selectivity. smolecule.com The development of synthetic routes to access such chiral C2-substituted piperazines has been a significant advancement, addressing the challenge of regioselective functionalization. smolecule.com
| Analogue Type | Synthetic Strategy | Example Application/Significance | Reference |
|---|---|---|---|
| N4-Sulfonylated/Acylated Analogues | Boc deprotection followed by reaction with sulfonyl chlorides or acid chlorides. | Exploration of SAR for anti-tubercular agents. | nih.gov |
| C2-Carboxylic Acid Esters | Synthesis from chiral precursors like aziridines. | Chiral building blocks for peptidomimetics and kinase inhibitors. | smolecule.com |
| N-Aryl Analogues | Palladium-catalyzed coupling (Buchwald-Hartwig) of the piperazine nitrogen. | Core structures in many approved pharmaceuticals. | mdpi.com |
| Dipeptide Analogues | Amide coupling of a piperazine carboxylic acid with another amine. | Creation of complex peptide-like molecules with constrained conformations. | nih.gov |
Role of 1 Boc 2 Methylpiperazine in Advanced Organic Synthesis
Fundamental Building Block for Complex Chemical Structures
1-Boc-2-methylpiperazine is a versatile building block in organic synthesis due to its unique structural features. chemimpex.com The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines. It is stable under many reaction conditions but can be easily removed when needed, typically with an acid. This allows chemists to perform reactions on other parts of the molecule without affecting the protected nitrogen atom.
The presence of a chiral center at the 2-position and two distinct nitrogen atoms allows for the creation of complex, three-dimensional molecules. lookchem.com Its stability and ease of handling contribute to efficient synthetic processes. chemimpex.com The piperazine (B1678402) ring itself is a common feature in many biologically active compounds, making this compound a popular starting material for drug discovery.
Key Intermediate in Pharmaceutical and Bioactive Compound Synthesis
The specific structure of this compound makes it a key intermediate in the synthesis of a variety of pharmaceutical and bioactive compounds. Its ability to introduce specific functional groups makes it an essential component in the development of new therapeutic agents. chemimpex.com
Precursors for Research on Antitumor Agents (e.g., Anthrafuran Carboxamides)
This compound is a useful reagent in the synthesis of anthrafuran carboxamides, which have shown potential as antitumor agents. chemicalbook.com In the synthesis of these compounds, the Boc-protected piperazine is coupled with an anthrafuran carboxylic acid. The Boc group is then removed to yield the final active compound. nih.govreactionbiology.com
For example, a series of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides were synthesized using mono-Boc protected cyclic diamines, including a derivative of this compound. nih.gov The use of the N-methylpiperazine derivative in the side chain was found to significantly decrease the antiproliferative potency in some cases, highlighting the importance of the specific amine structure in the final compound's activity. nih.gov
Components in the Development of Pyrazolo[3,4-b]pyridine Dual Pharmacophores as PDE4-Muscarinic Antagonists
(S)-1-N-Boc-2-methylpiperazine is used as a synthetic intermediate in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores. lookchem.comchemicalbook.com These compounds act as PDE4-muscarinic antagonists and have potential applications in treating diseases like chronic obstructive pulmonary disease (COPD) and asthma. lookchem.com The unique structure of the piperazine derivative allows for the development of more selective and effective drugs with improved pharmacological properties. lookchem.com The synthesis of these complex molecules often involves multiple steps, with the piperazine derivative being introduced at a key stage to form the final pharmacophore. researchgate.netmdpi.comnih.govmdpi.com
Reagents for Research into Na+/H+ Exchanger Type 3 Inhibitors
(R)-1-Boc-2-methylpiperazine is a reagent used in the synthesis of potent and bioavailable inhibitors of the Na+/H+ exchanger type 3 (NHE3). chemicalbook.comruifuchem.com These inhibitors have potential applications in the treatment of conditions like sleep apnea. chemicalbook.comruifuchem.com NHE3 is involved in sodium and glucose transport in the intestines, and its inhibition can have therapeutic effects. nih.gov The synthesis of these inhibitors involves the incorporation of the (R)-1-Boc-2-methylpiperazine moiety into a larger molecular scaffold. chemicalbook.comruifuchem.com
Intermediates for Antibiotic Derivatization Studies (e.g., Rifampicin (B610482) Analogs)
The piperazine scaffold is a component of some antibiotics. For instance, N-methylpiperazine is an important intermediate in the production of the antibacterial drug rifampicin. foremost-chem.com While the direct use of this compound in the synthesis of marketed rifampicin is not explicitly detailed, the derivatization of rifampicin and other antibiotics to create new analogs with improved properties is an active area of research. google.comnih.gov The synthesis of libraries of diazacyclic compounds, including those based on piperazine, has been explored for the discovery of new antibacterial agents, including those active against resistant strains of Mycobacterium tuberculosis. mdpi.com
Precursors in Antipsychotic Drug Research Programs
Piperazine-containing compounds are a well-established class of antipsychotic drugs. mdpi.comnih.gov For example, N-methylpiperazine is used in the synthesis of the antipsychotic trifluoperazine. foremost-chem.com Furthermore, the antipsychotic drug Lurasidone contains a piperazine ring, and its synthesis involves intermediates that are structurally related to this compound. cphi-online.comgoogle.comgoogle.com The development of new antipsychotic drugs is an ongoing area of research, and the use of piperazine-based building blocks like this compound is a key strategy in these programs. researchgate.net
Role in CCR5 Antagonist Synthesis for Anti-HIV-1 Research
This compound, particularly its (S)-enantiomer, serves as a crucial building block in the synthesis of novel C-C chemokine receptor 5 (CCR5) antagonists. lookchem.comhsppharma.comchemicalbook.comchemdad.com The CCR5 receptor is a primary co-receptor used by the most common strains of HIV-1 to enter host cells, making it a significant target for antiretroviral drug development. plos.org The development of small-molecule inhibitors that block this receptor can prevent the virus from fusing with the host cell membrane, thereby inhibiting infection. plos.org
Research in this area has focused on designing and synthesizing new 2-methylpiperazine (B152721) derivatives that can act as potent CCR5 antagonists. In these synthetic pathways, (S)-1-Boc-2-methylpiperazine is utilized as a key reactant. lookchem.comruifuchemical.com The piperazine nitrogen is a common feature in many CCR5 antagonists, as it tends to form a critical salt-bridge interaction with the Glu283 residue of the CCR5 receptor, which is considered vital for antagonist activity. plos.org
Studies have explored various modifications to the piperazine scaffold to optimize antiviral potency. For example, a fragment-assembly strategy has been used to create libraries of 2-methylpiperazine derivatives. Subsequent testing of these compounds in antiviral assays, such as the HIV-1 single-cycle assay, has identified several derivatives with potent anti-HIV-1 activity at nanomolar concentrations. One study found a novel piperazine derivative, compound 23h, to be a CCR5 antagonist with an IC50 value of 6.29 µM and an anti-HIV-1 inhibitor with an IC50 value of 0.44 µM. plos.org
| Compound Class | Target Receptor | Therapeutic Application | Role of this compound |
| 2-Methylpiperazine Derivatives | CCR5 | Anti-HIV-1 | Key synthetic reactant and structural core lookchem.comruifuchemical.com |
Applications in Opioid Receptor Antagonist Development
The this compound scaffold is integral to the development of a novel class of opioid receptor antagonists. lookchem.comchemicalbook.comruifuchemical.comsigmaaldrich.com These antagonists are being investigated for their potential in treating conditions such as opioid addiction. lookchem.com Unlike traditional antagonists like naloxone (B1662785) or naltrexone, where antagonist activity is dependent on specific N-substituents (e.g., N-allyl), new series based on piperazine structures have shown pure antagonist properties with various substituents. nih.gov
Research has led to the discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists. nih.govacs.org The synthesis of these molecules often involves the (S)- or (R)-enantiomers of this compound to introduce chirality and explore structure-activity relationships at the μ, δ, and κ opioid receptors. nih.gov
For instance, the (3S)-methyl and (3R)-methyl piperazine analogues have demonstrated low nanomolar potencies as pure antagonists at all three opioid receptor subtypes. nih.gov The development of selective kappa (κ) opioid receptor antagonists has also utilized this building block. acs.org One study detailed the synthesis of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a), a potent and selective κ opioid receptor antagonist, starting from chiral piperazine intermediates. acs.org
Table of Opioid Receptor Antagonist Potencies
| Compound | Receptor Type | Ke (nM) | Activity Profile |
|---|---|---|---|
| 5a (piperazine, no methyl) | μ | 8.47 | Pure Antagonist nih.gov |
| δ | 34.3 | Pure Antagonist nih.gov | |
| κ | 36.8 | Pure Antagonist nih.gov | |
| 5c ((3R)-methyl piperazine analogue) | μ | 1.01 | Pure Antagonist nih.gov |
| δ | 6.99 | Pure Antagonist nih.gov | |
| κ | 1.57 | Pure Antagonist nih.gov | |
| 5b (N-phenylpropyl (3S)-methyl) | μ | 0.88 | Pure Antagonist nih.gov |
| δ | 13.4 | Pure Antagonist nih.gov |
Intermediates for Human Growth Hormone Secretagogue Receptor Antagonist Research
This compound is a reactant used in the synthesis of antagonists for the human growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. lookchem.comchemicalbook.comruifuchemical.comsigmaaldrich.com Antagonists of this receptor are of significant interest in pharmaceutical research, particularly for the development of treatments for obesity. chemicalbook.comruifuchemical.comsigmaaldrich.com The GHSR plays a role in regulating hunger and energy balance, and blocking its activity has been shown to reduce food intake and body weight gain in animal models. lookchem.comnih.gov
The development of GHSR antagonists includes both peptidic and non-peptidic compounds. nih.gov this compound serves as a key intermediate in the construction of non-peptidic small molecule antagonists, providing a core structural motif that can be further functionalized to achieve high binding affinity and selectivity for the GHSR. chemicalbook.comsigmaaldrich.com
Components in Fatty Acid Oxidation Inhibitor Synthesis Investigations
The chemical scaffold of this compound is employed in the synthesis of molecules designed as fatty acid oxidation (FAO) inhibitors. lookchem.comchemicalbook.comruifuchemical.comsigmaaldrich.com These inhibitors are under investigation for their potential to treat metabolic disorders related to fatty acid metabolism. lookchem.com By blocking the beta-oxidation pathway of fatty acids, these compounds can shift cellular energy production towards glucose utilization, a mechanism that is being explored for various therapeutic applications. The piperazine derivative acts as a foundational component onto which other functional groups are added to create the final active inhibitor molecule. chemicalbook.comsigmaaldrich.com
Building Blocks for Benzamide (B126) Peptidomimetic Studies
(S)-1-Boc-2-methylpiperazine is utilized as a reagent in the synthesis of benzamide peptidomimetics. hsppharma.comchemicalbook.comruifuchemical.com These synthesized molecules have been studied as non-ATP competitive inhibitors for various protein targets. lookchem.comhsppharma.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability or oral bioavailability. The incorporation of the rigid, chiral 2-methylpiperazine structure into a benzamide framework allows for the creation of unique three-dimensional conformations that can interact specifically with the binding sites of target proteins, playing a role in the development of drugs for a range of diseases. lookchem.comhsppharma.comchemicalbook.com
Applications as a Chiral Auxiliary and Chiral Building Block
The chiral nature of this compound makes it a valuable component in asymmetric synthesis, both as a chiral auxiliary and a chiral building block.
Methodologies for Chiral Resolution
Obtaining enantiomerically pure forms of this compound is essential for its application in synthesizing stereospecific pharmaceuticals. The resolution of racemic this compound can be achieved through several established methodologies.
One common method is chemical resolution , which involves reacting the racemic piperazine derivative with a non-racemic, chiral acid. googleapis.com This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. After separation, the chiral acid is removed, yielding the individual, enantiomerically enriched (S)- and (R)-piperazine derivatives. A European patent describes this process for piperazine derivatives, emphasizing the selective crystallization of one diastereomeric salt to achieve high enantiomeric excess (>98% e.e.). googleapis.com
Another approach is kinetic resolution . This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, which can be a biocatalyst like an enzyme (e.g., lipase) or a synthetic chemocatalyst. One enantiomer reacts faster to form a new product, leaving the unreacted starting material enriched in the other enantiomer.
Finally, chiral chromatography provides a direct method for separating the enantiomers. In this technique, the racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to elute at different times and allowing for their separation.
| Resolution Method | Principle | Key Components |
| Chemical Resolution | Formation and separation of diastereomeric salts | Racemic mixture, non-racemic chiral acid googleapis.com |
| Kinetic Resolution | Different reaction rates of enantiomers | Racemic mixture, chiral catalyst (e.g., lipase) |
| Chiral Chromatography | Differential interaction with a stationary phase | Racemic mixture, chiral stationary phase column |
Asymmetric Induction in Stereoselective Organic Transformations
This compound, available in its chiral (R) and (S) forms, serves as a key reagent for asymmetric induction in a variety of organic transformations. scbt.com The inherent chirality, stemming from the stereocenter at the C2 position, allows it to be used as a chiral building block or auxiliary. When incorporated into a molecule, the stereocenter of the piperazine can influence the stereochemical outcome of subsequent reactions at other sites within the molecule, leading to the preferential formation of one stereoisomer over another.
This principle is fundamental in the synthesis of enantiomerically pure compounds, a critical requirement in modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.net The development of synthetic methods that utilize chiral reagents like this compound is a primary focus for organic and medicinal chemists aiming to construct complex molecular architectures with precise three-dimensional control. researchgate.net
Synthesis of N-(aminocycloalkylene)amino acid derivatives
A notable application of Boc-protected piperazine derivatives is in the synthesis of N-(aminocycloalkylene)amino acid derivatives, which are valuable building blocks in medicinal chemistry. nih.govnih.govrsc.org A facile and efficient method involves the nucleophilic substitution (SN2) reaction between a chiral N-Boc-aminopiperidine derivative and a chiral triflate ester. nih.govnih.govrsc.org
The synthetic strategy begins with the conversion of an enantiopure α-hydroxy acid ester into its corresponding triflate. nih.govnih.gov This highly reactive triflate ester is then subjected to a nucleophilic attack by the amine of an N-Boc-aminopiperidine. nih.govnih.govrsc.org The reaction proceeds via an SN2 mechanism, which results in the inversion of the stereochemical configuration at the carbon center of the original α-hydroxy acid ester. nih.govnih.govrsc.org This method provides the desired methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with good yields and high levels of enantiomeric and diastereomeric purity. nih.govnih.govrsc.org The resulting products can be further elaborated, for instance by combining them with other amino acids to form novel chiral dipeptides containing a piperidine (B6355638) moiety. nih.govnih.govrsc.org
Table 1: Representative Synthesis of N-(aminocycloalkylene)amino acid derivatives via SN2 Reaction
| Starting α-hydroxy acid ester | Nucleophile | Product Class | Stereochemical Outcome | Ref |
|---|---|---|---|---|
| Methyl (R)-2-hydroxypropanoate | N-Boc-aminopiperidine | Methyl 2-[(Boc-amino)piperidin-1-yl]propanoate | Inversion of configuration | nih.govnih.gov |
| Methyl (S)-2-hydroxypropanoate | N-Boc-aminopiperidine | Methyl 2-[(Boc-amino)piperidin-1-yl]propanoate | Inversion of configuration | nih.govnih.gov |
Utility in Amine Protecting Group Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under specific, mild acidic conditions. In this compound, the Boc group imparts crucial properties that facilitate its use in complex, multi-step syntheses.
Amine Protection Strategies in Peptide Synthesis Research
In peptide synthesis, the selective protection and deprotection of amine functionalities is paramount to ensure the formation of the correct amide bond sequence. The Boc group on this compound serves this purpose effectively. smolecule.comsigmaaldrich.com By protecting the N1 nitrogen of the piperazine ring, it prevents this nitrogen from participating in unwanted side reactions during peptide coupling steps.
The protected piperazine can be coupled with an amino acid or peptide chain. Subsequently, the Boc group can be selectively removed, typically using trifluoroacetic acid (TFA), to reveal the free amine at the N1 position. This newly deprotected amine is then ready for further functionalization or coupling with the next amino acid in the sequence. This strategy allows for the controlled, stepwise construction of peptidomimetics and other complex molecules where the piperazine scaffold is incorporated as a structural or conformational constraint. The steric bulk of the Boc group can also minimize unwanted side reactions at the protected nitrogen.
Controlled Functionalization of Nitrogen-Containing Heterocyclic Systems
The presence of the Boc group on one of the two piperazine nitrogens allows for the controlled and regioselective functionalization of the heterocyclic system. The unprotected N4 nitrogen remains nucleophilic and is available for reactions such as alkylation or acylation.
A more advanced strategy for functionalizing the carbon skeleton of the piperazine ring involves directed lithiation. whiterose.ac.uk This powerful technique uses an organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), to deprotonate a carbon atom adjacent to the Boc-protected nitrogen. whiterose.ac.uk The Boc group acts as a directed metalation group, facilitating the removal of a proton from the C2 or C6 position. This generates a lithiated intermediate that is a potent nucleophile. whiterose.ac.uk This nucleophile can then be "trapped" by reacting it with a wide range of electrophiles to introduce new substituents onto the piperazine ring with high control. This methodology is instrumental in synthesizing mono- and di-substituted N-Boc piperazines, which are otherwise difficult to access. whiterose.ac.uk
Table 2: Examples of Electrophiles Used in Directed Lithiation of N-Boc-piperazine
| Electrophile | Introduced Substituent | Product Type | Ref |
|---|---|---|---|
| Methyl iodide | Methyl (-CH₃) | C-alkylated piperazine | whiterose.ac.uk |
| Benzyl bromide | Benzyl (-CH₂Ph) | C-alkylated piperazine | whiterose.ac.uk |
| Iodine | Iodo (-I) | C-iodinated piperazine | whiterose.ac.uk |
Analytical Research Methodologies for 1 Boc 2 Methylpiperazine and Its Derivatives
Advanced Spectroscopic Characterization Techniques
The structural elucidation and purity assessment of 1-Boc-2-methylpiperazine and its derivatives rely heavily on a suite of advanced spectroscopic and spectrometric methods. These techniques provide detailed information regarding the molecular framework, the electronic environment of individual atoms, and the stereochemical integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound. Through various NMR experiments, it is possible to obtain a comprehensive understanding of the molecule's atomic connectivity and three-dimensional structure.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. The introduction of the bulky tert-butoxycarbonyl (Boc) group significantly influences the chemical shifts of the piperazine (B1678402) ring protons compared to the parent 2-methylpiperazine (B152721) molecule. chemicalbook.com The electron-withdrawing nature of the carbamate moiety deshields adjacent protons, causing them to resonate at a lower field (higher ppm values).
The ¹H-NMR spectrum is complicated by the presence of rotamers due to hindered rotation around the carbamate C-N bond, which can lead to the broadening or splitting of signals. researchgate.net The protons of the piperazine ring typically appear as a series of complex multiplets in the region of approximately 2.5 to 4.0 ppm. The methyl group attached to the chiral center at the C2 position typically appears as a doublet around 1.0-1.2 ppm, while the nine equivalent protons of the Boc group's tert-butyl moiety produce a characteristic sharp singlet at approximately 1.4 ppm.
Table 1: Representative ¹H-NMR Chemical Shift Data
| Protons | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |
|---|---|---|
| C(CH₃)₃ | ~1.4 | Singlet |
| CH-CH₃ | ~1.1 | Doublet |
| Piperazine Ring Protons | ~2.5 - 4.0 | Multiplets |
| N-H | Variable | Broad Singlet |
Note: Chemical shifts are dependent on the solvent and concentration.
The carbonyl carbon of the Boc group is a key diagnostic signal, appearing significantly downfield at approximately 154 ppm. The quaternary carbon of the tert-butyl group is observed around 80 ppm, while the methyl carbons of the tert-butyl group resonate at approximately 28 ppm. The carbons of the piperazine ring have characteristic shifts that are influenced by the substitution pattern. For instance, the C2 carbon bearing the methyl group and the C6 carbon will have distinct chemical shifts from the C3 and C5 carbons. Comparison with the ¹³C-NMR spectrum of 2-methylpiperazine, which shows signals for piperazine ring carbons in the 46-57 ppm range, highlights the electronic effects of the N-Boc substituent. chemicalbook.com
Table 2: Representative ¹³C-NMR Chemical Shift Data
| Carbon Atom | Chemical Shift (δ) ppm (Typical Range) |
|---|---|
| C =O | ~154 |
| C (CH₃)₃ | ~80 |
| C(C H₃)₃ | ~28 |
| Piperazine C2 | ~48-52 |
| Piperazine C3, C5, C6 | ~40-50 |
| CH-C H₃ | ~15-20 |
Note: Chemical shifts are dependent on the solvent.
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the piperazine ring. This technique is particularly useful for distinguishing between the two nitrogen atoms in this compound.
The nitrogen atom directly attached to the Boc group (N1) is expected to be significantly deshielded compared to the secondary amine nitrogen (N4). The electron-withdrawing effect of the carbonyl group in the Boc substituent reduces the electron density around N1, shifting its resonance to a lower field. In contrast, the N4 nitrogen atom, which is a secondary amine, will have a chemical shift more typical of alkyl amines. Studies on related N-substituted piperidines and other cyclic amines show that N-acylation or the introduction of similar electron-withdrawing groups results in a significant downfield shift of the ¹⁵N signal. nih.gov This allows for unambiguous assignment of the nitrogen environments within the molecule.
Since this compound is a chiral compound, methods to determine its enantiomeric purity are crucial. Chiral NMR spectroscopy provides a powerful means to quantify the enantiomeric excess (ee). This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA). nih.govunipi.it
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent, such as Mosher's acid chloride, to form a covalent diastereomeric mixture. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the calculation of the enantiomeric ratio.
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms non-covalent diastereomeric complexes with the enantiomers of this compound. researchgate.net This interaction induces small chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their differentiation and quantification by integrating the resolved peaks. Various types of CSAs, including those based on diketopiperazines, have been shown to be effective for resolving chiral amines. researchgate.net
Another advanced technique involves the use of chiral metal complexes. For instance, a chiral palladium probe has been used for the enantioanalysis of N-heterocycles via ¹⁹F NMR, demonstrating the potential of organometallic systems in chirality sensing. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and structural features of this compound. The molecular weight of the compound is 200.28 g/mol , corresponding to the molecular formula C₁₀H₂₀N₂O₂. sigmaaldrich.com In techniques like electrospray ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺ at m/z 201.
Electron ionization (EI) mass spectrometry provides detailed information about the molecule's structure through analysis of its fragmentation pattern. The fragmentation of this compound is characterized by several key pathways:
Loss of the Boc group: A prominent fragmentation pathway involves the cleavage of the Boc group. This can occur through the loss of isobutylene (56 Da) to give an ion at m/z 144, or the loss of the entire tert-butyl group (57 Da) to yield a fragment at m/z 143. The loss of the entire Boc group (100 Da) can also be observed.
Piperazine Ring Cleavage: Following the loss of the Boc group, the remaining 2-methylpiperazine cation can undergo further fragmentation. Characteristic fragments for the 2-methylpiperazine ring include ions at m/z 85, 57, and 44, which correspond to different patterns of ring opening and cleavage. nist.govnih.gov
Table 3: Expected Mass Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 201 | [M+H]⁺ (Protonated Molecule) |
| 145 | [M - C₄H₇]⁺ |
| 144 | [M - C₄H₈]⁺ |
| 101 | [Boc]⁺ |
| 85 | [C₄H₉N₂]⁺ (Piperazine ring fragment) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) or [C₃H₇N]⁺ (Piperazine ring fragment) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. researchgate.netalgimed.com This precision allows for the determination of the exact elemental composition of the molecule and its fragments. researchgate.net
For this compound (C₁₀H₂₀N₂O₂), HRMS can differentiate it from other compounds that may have the same nominal mass but a different elemental formula. The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers is utilized to obtain these precise measurements. researchgate.netmdpi.com This technique is invaluable for confirming the successful synthesis of the target compound and for identifying potential impurities or degradation products in complex mixtures. researchgate.netnih.gov The fragmentation patterns observed in HRMS can also provide structural information, further confirming the connectivity of the atoms within the molecule. researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Nominal Mass | 200 |
| Monoisotopic Mass (Theoretical) | 200.1525 u |
| Typical HRMS Result (e.g., [M+H]⁺) | 201.1601 u (measured) |
| Mass Accuracy | < 5 ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its covalent bonds. Specific absorption bands in the spectrum correspond to particular functional groups, confirming the presence of the key structural components of the molecule. researchgate.net
The most prominent feature in the IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) group of the tert-butoxycarbonyl (Boc) protecting group. libretexts.org This typically appears in the range of 1670-1700 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the methyl and piperazine ring's methylene groups, found between 2850 and 3000 cm⁻¹. The C-N stretching of the piperazine ring and the C-O stretching of the carbamate group are also observable in the fingerprint region (typically 1000-1300 cm⁻¹). libretexts.orguc.edu The presence of a band in the 3300-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine in the piperazine ring, which is a key feature of the molecule. libretexts.org
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
| Carbamate (Boc) | C=O Stretch | 1670 - 1700 | Strong |
| Carbamate/Amine | C-N Stretch | 1000 - 1250 | Medium-Strong |
| Carbamate (Boc) | C-O Stretch | 1160 - 1250 | Strong |
Chromatographic Separation and Purity Assessment
Gas Chromatography (GC) for Volatile Compound Purity and Quantification
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds and is well-suited for assessing the purity of this compound, provided it has sufficient thermal stability and volatility. birchbiotech.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net
For purity assessment, a sample is dissolved in a suitable solvent and injected into the GC system. The resulting chromatogram displays peaks corresponding to each component. The purity of this compound is determined by calculating the relative area of its corresponding peak as a percentage of the total area of all peaks, excluding the solvent peak. birchbiotech.com GC coupled with a Flame Ionization Detector (GC-FID) is commonly used for routine purity analysis due to its high sensitivity to organic compounds. For unambiguous identification of impurities, GC is often coupled with a mass spectrometer (GC-MS). scholars.direct Method validation would ensure linearity, accuracy, and precision for reliable quantification of the main compound and any related volatile impurities. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | 5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Injection Volume | 1 µL (split mode) |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the purity assessment and chiral separation of pharmaceutical compounds like this compound. semanticscholar.org
For general purity analysis, a reversed-phase HPLC method is typically employed. This separates the target compound from non-polar and polar impurities based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). A UV detector is commonly used for detection.
Given that this compound possesses a chiral center at the C2 position, chiral HPLC is essential for separating its enantiomers, (R)-1-Boc-2-methylpiperazine and (S)-1-Boc-2-methylpiperazine. This separation is achieved using a chiral stationary phase (CSP). researchgate.net CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. mdpi.com This is crucial for controlling the stereochemical purity of the final product. Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful tools for chiral method development and screening. shimadzu.com
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Cellulose- or Amylose-based CSP (e.g., CHIRALPAK series) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol or Ethanol (B145695) with an amine additive (e.g., DEA) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at ~210 nm | UV at ~210 nm |
| Column Temperature | Ambient or 30 °C | Ambient or 25 °C |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov For an enantiomerically pure sample of this compound that can be grown into a high-quality single crystal, this technique provides unequivocal proof of its molecular connectivity, conformation in the solid state, and the absolute configuration (R or S) of its chiral center. thieme-connect.de
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength is near an absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks the inherent inversion symmetry of the diffraction pattern, making it possible to distinguish between a molecule and its non-superimposable mirror image. A key challenge for organic molecules like this compound is that they are composed of light atoms (C, H, N, O), which exhibit a very weak anomalous scattering effect. researchgate.netresearchgate.net However, careful data collection, often using copper (Cu-Kα) radiation to enhance the effect, and analysis of Bijvoet pairs can allow for a reliable determination. researchgate.net The result is often expressed as a Flack parameter, where a value close to zero for a given enantiomer confirms its absolute configuration. soton.ac.uk
Future Research Directions and Emerging Applications of 1 Boc 2 Methylpiperazine
The 1-Boc-2-methylpiperazine scaffold and its derivatives are poised for significant advancements, driven by innovative synthetic methodologies, expanding biological applications, and integration into new scientific fields. Future research is focused on creating more efficient and sustainable synthetic pathways, exploring novel therapeutic targets, leveraging computational tools for rational drug design, and developing advanced materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Boc-2-methylpiperazine, and what are their critical reaction parameters?
- Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of 2-methylpiperazine. A key method includes reacting 2-methylpiperazine with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., THF with n-BuLi) to selectively protect the primary amine. Critical parameters include reaction temperature (0–25°C), stoichiometric control of Boc reagent, and inert atmosphere to prevent side reactions . Intermediate purification via column chromatography or recrystallization ensures high yields (>85%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Analytical techniques such as ¹H/¹³C NMR (to verify Boc-group integration and stereochemistry), IR spectroscopy (to confirm carbonyl stretching at ~1680–1700 cm⁻¹ for the carbamate group), and HPLC (for enantiomeric purity ≥95%) are essential. Mass spectrometry (HRMS or LC-MS) validates molecular weight accuracy .
Q. What are the primary applications of this compound in medicinal chemistry?
- Answer : It serves as a chiral building block for antipsychotic drug intermediates, σ receptor ligands, and kinase inhibitors. For example, derivatives like H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) inhibit protein kinase C (Ki = 6 µM) and induce apoptosis in neuroblastoma cells via p53-dependent pathways .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis of this compound?
- Answer : Use chiral resolution (e.g., diastereomeric salt formation with tartaric acid) or asymmetric catalysis (e.g., chiral palladium catalysts for stereoselective alkylation). Computational modeling (DFT/B3LYP) predicts steric and electronic effects of substituents on enantiomer stability .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies in IC₅₀ values (e.g., σ receptor binding vs. kinase inhibition) often arise from assay conditions (pH, solvent polarity). Systematic studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) clarify binding thermodynamics and kinetics .
Q. How does stereochemistry impact pharmacological activity in this compound derivatives?
- Answer : The (S)-enantiomer of 2-methylpiperazine derivatives shows higher affinity for dopamine D₂ receptors (ΔΔG = 1.2 kcal/mol vs. (R)-form) due to optimal spatial alignment in the receptor pocket. Racemic mixtures may exhibit antagonistic effects, necessitating enantiopure synthesis .
Q. Can computational methods predict physicochemical properties of this compound derivatives?
- Answer : COSMO-RS simulations accurately estimate solubility, logP, and Henry’s law constants for CO₂ absorption applications. For example, aqueous blends with 2-methylpiperazine show CO₂ solubility of 0.8 mol/kg at 303 K, validated experimentally .
Q. What challenges arise in scaling up synthesis while maintaining purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
